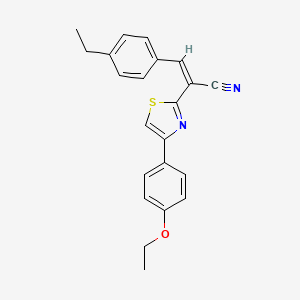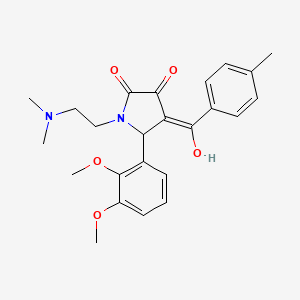![molecular formula C16H14N2OS2 B2411903 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1235030-23-5](/img/structure/B2411903.png)
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A novel series of benzo[d]thiazole-2-carboxamide derivatives have been de novo designed based on virtual screening methods . The target compounds were synthesized and evaluated for the cytotoxicity against epidermal growth factor receptor high-expressed cancer cell lines (A549, HeLa, and SW480), epidermal growth factor receptor low-expressed cell line (HepG2) and human liver normal cell line (HL7702) .Scientific Research Applications
Synthesis and Characterization
- A variety of N-benzothiazol-2-yl-amides were synthesized via a copper-catalyzed intramolecular cyclization process, demonstrating the utility of related structures in chemical synthesis under mild conditions (Wang et al., 2008).
- The development of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates highlights the compound's contribution to the synthesis of diverse heterocyclic skeletons, which are crucial in medicinal chemistry (Mohareb et al., 2004).
Potential Pharmaceutical Applications
- Investigation into benzothiazole-2-carboxamide derivatives for their anticancer activity against various cancer cell lines suggests the potential of these compounds as epidermal growth factor receptor (EGFR) inhibitors, providing a basis for the development of novel anticancer agents (Zhang et al., 2017).
- Synthesis of new antibiotic and antibacterial drugs from thiophene-2-carboxamide derivatives underlines the importance of these compounds in creating new treatments for bacterial infections (Ahmed, 2007).
Material Science and Other Applications
- Novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells demonstrate the application of related compounds in enhancing the photovoltaic performance, suggesting their potential in renewable energy technologies (Han et al., 2015).
properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(15-17-13-3-1-2-4-14(13)21-15)18(12-5-6-12)9-11-7-8-20-10-11/h1-4,7-8,10,12H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHRGHBRTAHVJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2411820.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)


![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)


![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)